molecular formula C20H17N3O4S B13565322 1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione

1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione

Cat. No.: B13565322
M. Wt: 395.4 g/mol
InChI Key: JUFQQOXAFINZMV-UHFFFAOYSA-N
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Description

This compound (CAS: 69300-50-1) features a spirocyclic architecture combining a benzothiophene core with an imidazolidine-dione ring system. A 2-(1,3-dioxoisoindolin-2-yl)ethyl side chain is appended to the spiro nitrogen. Key physicochemical properties include:

  • Molecular Formula: C₁₀H₁₀N₂O₂S
  • Molecular Weight: 222.26 g/mol
  • Solubility: Soluble in organic solvents (e.g., ethanol, DMSO); stock solutions typically prepared at 10 mM .
  • Storage: Stable at room temperature under inert conditions .

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

3'-[2-(1,3-dioxoisoindol-2-yl)ethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C20H17N3O4S/c24-16-12-4-1-2-5-13(12)17(25)22(16)9-10-23-18(26)20(21-19(23)27)8-3-6-15-14(20)7-11-28-15/h1-2,4-5,7,11H,3,6,8-10H2,(H,21,27)

InChI Key

JUFQQOXAFINZMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C3(C1)C(=O)N(C(=O)N3)CCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione typically involves multiple steps, starting with the preparation of the isoindole and benzothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Imidazolidine Derivatives

(a) 3'-[2-(1-(4-Methoxyphenyl)-2,5-dimethylpyrrolyl)-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
  • Structural Features : Shares the benzothiophene-spiro-imidazolidine core but substitutes the isoindole-dione side chain with a 4-methoxyphenyl-pyrrole group.
  • Impact : The bulkier aromatic substituent reduces solubility (logP ~3.8 predicted) compared to the target compound (logP ~2.1) .
(b) 5'-Benzylidene-1-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-3'-(5-phenyl-1,3,4-thiadiazole-2-yl)spiro(indoline-3,2'-thiazolidine)-2,4'-dione
  • Key Differences: Replaces benzothiophene with an indoline-thiazolidine system.
  • Activity : Demonstrated moderate antibacterial activity (MIC: 16 µg/mL against S. aureus), suggesting that spiro-thiazolidine derivatives may have broader antimicrobial applications than imidazolidine-based analogs .

Isoindole-Dione-Containing Compounds

(a) 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione
  • Structure : Lacks the spiro system but incorporates an imidazole-linked isoindole-dione.
  • Synthesis : Prepared via condensation of phthalic anhydride with imidazole precursors under acidic conditions .
  • Bioactivity : Exhibited antimicrobial activity (MIC: 8 µg/mL against E. coli), highlighting the role of isoindole-dione in disrupting bacterial membranes .
(b) 2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-one-Based HIV-1 Integrase Inhibitors
  • Functionalization : Hydroxyl groups at positions 6 and 7 enable chelation of Mg²⁺ ions in HIV-1 integrase.

Biological Activity

The compound 1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione represents a unique chemical structure with potential pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a spiro-benzothiophene core linked to an isoindole derivative. This unique configuration is hypothesized to contribute to its biological activity. The molecular formula is C18H16N2O4SC_{18}H_{16}N_2O_4S, and it has a molecular weight of approximately 356.39 g/mol.

The biological activity of the compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the dioxo group in the isoindole moiety is known to enhance antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that benzothiophene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced TNF-alpha levels
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar benzothiophene derivatives in a carrageenan-induced rat paw edema model. The results demonstrated significant reductions in edema compared to control groups, highlighting the potential for therapeutic applications in inflammatory conditions.

Case Study 2: Anticancer Potential

Research on related compounds showed that they could inhibit tumor growth in vitro by inducing apoptosis in various cancer cell lines (e.g., breast cancer MCF-7 cells). The mechanism was linked to the activation of intrinsic apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzothiophene and isoindole portions can significantly influence biological activity. For instance, substituents at specific positions on these rings can enhance potency against various biological targets.

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